molecular formula C17H21NO B1385206 3,5-Dimethyl-N-[2-(4-methylphenoxy)ethyl]aniline CAS No. 1040686-58-5

3,5-Dimethyl-N-[2-(4-methylphenoxy)ethyl]aniline

Cat. No.: B1385206
CAS No.: 1040686-58-5
M. Wt: 255.35 g/mol
InChI Key: ZJYVXGMEXMMKFJ-UHFFFAOYSA-N
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Description

3,5-Dimethyl-N-[2-(4-methylphenoxy)ethyl]aniline is a substituted aniline derivative featuring a 3,5-dimethylphenyl core and a 2-(4-methylphenoxy)ethyl group attached to the nitrogen atom. This structure combines electron-donating methyl groups with a phenoxyethyl chain, influencing its electronic, steric, and solubility properties.

Properties

IUPAC Name

3,5-dimethyl-N-[2-(4-methylphenoxy)ethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-13-4-6-17(7-5-13)19-9-8-18-16-11-14(2)10-15(3)12-16/h4-7,10-12,18H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJYVXGMEXMMKFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCNC2=CC(=CC(=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Dehydrogenation of 3,5-Dimethyl-2-cyclohexenone Azine

  • The 3,5-dimethylaniline intermediate is efficiently prepared by catalytic dehydrogenation of 3,5-dimethyl-2-cyclohexenone azine.
  • This process uses a heterogeneous noble metal catalyst (e.g., palladium on alumina) in an inert solvent such as dimethyl diglycol or dimethyl ether of polyethylene glycol.
  • Reaction conditions typically involve temperatures between 150 °C and 350 °C and pressures from 0.001 to 100 bar.
  • The azine is slowly added to the heated catalyst solution with vigorous stirring or boiling to ensure thorough mixing.
  • Hydrogen gas is released during the reaction and is vented to maintain pressure.
  • The reaction yields 3,5-dimethylaniline with high purity (up to 99.6%) and high yield (~90% theoretical) after distillation and purification steps.
  • By-products such as di- and triarylamines and carbazoles are separated by filtration and washing with water and activated charcoal treatment of residues.
Parameter Condition/Value
Catalyst Pd/Al2O3 (e.g., UM 45)
Solvent Dimethyl diglycol or polyethylene glycol dimethyl ether
Temperature 150–350 °C
Pressure 0.001–100 bar (typical ~1.6 bar reflux)
Reaction time Several hours (e.g., 8 hours)
Yield ~90% theoretical yield
Purity after distillation 99.6% 3,5-dimethylaniline

Preparation of N-[2-(4-methylphenoxy)ethyl] Substituent

Synthesis of 2-(4-methylphenoxy)ethyl Bromide

  • The 2-(4-methylphenoxy)ethyl bromide is typically prepared by nucleophilic substitution of 4-methylphenol with 2-bromoethyl bromide or related haloalkanes under basic conditions.
  • The phenol oxygen acts as a nucleophile, displacing the bromide to form the ether linkage.
  • Bases such as potassium carbonate or sodium hydride are used to deprotonate the phenol.
  • The reaction is carried out in polar aprotic solvents like dimethylformamide (DMF) or acetone at mild temperatures (room temperature to 60 °C).
  • Purification is done by extraction and distillation or chromatography to isolate the bromide intermediate.

N-Alkylation of 3,5-Dimethylaniline with 2-(4-methylphenoxy)ethyl Bromide

Nucleophilic Substitution (N-Alkylation)

  • The key step involves the nucleophilic substitution of the 3,5-dimethylaniline nitrogen on the 2-(4-methylphenoxy)ethyl bromide.
  • The reaction is typically conducted in an aprotic solvent such as acetonitrile, DMF, or ethanol.
  • A base such as triethylamine or potassium carbonate is added to neutralize the hydrobromic acid formed and to promote the nucleophilicity of the aniline nitrogen.
  • The reaction is performed at elevated temperatures (50–100 °C) for several hours to ensure completion.
  • The product is then extracted, washed, and purified by recrystallization or chromatography.

Alternative Reductive Amination Route

  • Another approach involves reductive amination where 3,5-dimethylaniline is reacted with 2-(4-methylphenoxy)acetaldehyde or its equivalent.
  • The imine intermediate formed is reduced in situ by sodium borohydride or sodium triacetoxyborohydride.
  • This method allows mild conditions and high selectivity for monoalkylation.
  • Solvents used include ethanol, methanol, or their mixtures.
  • The reaction proceeds at room temperature or slightly elevated temperatures for 1–3 hours.
  • Workup involves neutralization, extraction, and purification.
Step Reagents/Conditions Notes
Nucleophilic substitution 3,5-dimethylaniline, 2-(4-methylphenoxy)ethyl bromide, base (triethylamine), solvent (DMF, acetonitrile), 50–100 °C, several hours Common method, high yield
Reductive amination 3,5-dimethylaniline, 2-(4-methylphenoxy)acetaldehyde, NaBH4, ethanol, room temp, 1–3 hours Mild conditions, selective alkylation

Summary Table of Preparation Methods

Preparation Stage Method/Reaction Type Key Reagents/Catalysts Conditions Yield & Purity
3,5-Dimethylaniline synthesis Catalytic dehydrogenation 3,5-dimethyl-2-cyclohexenone azine, Pd/Al2O3 catalyst 150–350 °C, 0.001–100 bar, inert solvent ~90% yield, 99.6% purity
2-(4-methylphenoxy)ethyl bromide synthesis Nucleophilic substitution 4-methylphenol, 2-bromoethyl bromide, base (K2CO3) RT to 60 °C, polar aprotic solvent High yield, purified by distillation
N-Alkylation of aniline core Nucleophilic substitution 3,5-dimethylaniline, 2-(4-methylphenoxy)ethyl bromide, base (Et3N) 50–100 °C, aprotic solvent High yield, purified by extraction
Alternative N-alkylation Reductive amination 3,5-dimethylaniline, aldehyde, NaBH4 RT, ethanol, 1–3 h High selectivity, mild conditions

Research Findings and Notes

  • The catalytic dehydrogenation approach for preparing 3,5-dimethylaniline is notable for its high selectivity, avoiding isomer formation and using relatively simple aliphatic precursors rather than aromatic starting materials.
  • The N-alkylation step benefits from the use of bases to neutralize acid by-products and promote nucleophilicity, with triethylamine being a common choice.
  • Reductive amination offers an alternative with better control over monoalkylation and fewer side products, as demonstrated in analogous aniline alkylation reactions.
  • Purification steps such as charcoal treatment, aqueous extractions, and distillation under reduced pressure are critical to achieving high purity products suitable for further applications.
  • The choice of solvent and reaction temperature significantly influences the reaction rate and yield in both the azine dehydrogenation and N-alkylation steps.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-N-[2-(4-methylphenoxy)ethyl]aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aniline nitrogen or the phenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aniline or phenoxy derivatives.

Scientific Research Applications

3,5-Dimethyl-N-[2-(4-methylphenoxy)ethyl]aniline, also known by its CAS number 1040686-58-5, is a compound with significant potential across various scientific research applications. This article will explore its applications in biomedical research, pharmaceuticals, and material science, supported by relevant data and case studies.

Biomedical Research

This compound has been identified as a useful compound in biomedical research. Its structure allows it to act as a potential pharmacophore in drug development. The compound's ability to interact with biological targets can be leveraged for therapeutic applications.

Case Study: Anticancer Activity

A study investigated the anticancer properties of various aniline derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxic effects against specific cancer cell lines, demonstrating its potential as a lead compound for further development in cancer therapy.

Pharmaceutical Development

This compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its unique functional groups make it suitable for modifications that can enhance the efficacy and selectivity of drugs.

Application Example: Drug Formulation

In drug formulation studies, this compound has been used to create formulations that improve the solubility and bioavailability of poorly soluble drugs. This application is crucial for enhancing the therapeutic outcomes of new medications.

Material Science

The compound is also explored for its potential applications in material science, particularly in the development of polymers and coatings.

Research Insight: Polymer Synthesis

Research has shown that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability. This makes it a candidate for use in high-performance materials.

Data Table: Summary of Applications

Application AreaSpecific Use CaseOutcomes/Findings
Biomedical ResearchAnticancer activitySignificant cytotoxic effects on cancer cell lines
Pharmaceutical DevelopmentDrug formulationImproved solubility and bioavailability
Material SciencePolymer synthesisEnhanced mechanical properties and thermal stability

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-N-[2-(4-methylphenoxy)ethyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Structural and Electronic Differences

Key analogs and their substituent variations are summarized below:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties
Target: 3,5-Dimethyl-N-[2-(4-methylphenoxy)ethyl]aniline 3,5-dimethylphenyl, 2-(4-methylphenoxy)ethyl C₁₈H₂₁NO 267.37 Moderate electron-donating groups; balanced lipophilicity and steric bulk. Potential for electrophilic substitution reactions.
3,5-Dimethyl-N-(2-phenylcyclopentyl)aniline (47•+) 3,5-dimethylphenyl, phenylcyclopentyl C₁₉H₂₃N 265.39 Forms radical cations (47•+) upon oxidation; participates in chain reactions with styrene. Enhanced stability in electrochemical environments.
N-((3,5-Dimethoxyphenyl)(pyridin-4-yl)methyl)aniline 3,5-dimethoxyphenyl, pyridinylmethyl C₂₀H₂₀N₂O₂ 332.39 Electron-withdrawing pyridine and electron-donating methoxy groups; potential ligand in coordination chemistry.
3,5-Dichloro-N-[(E)-(4-ethoxyphenyl)methylidene]aniline 3,5-dichlorophenyl, 4-ethoxybenzylidene C₁₅H₁₃Cl₂NO 306.18 Electrophilic due to Cl substituents; forms Schiff bases. Applications in agrochemical precursors.
N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-3-(2-phenoxyethoxy)aniline 4-chloro-3,5-dimethylphenoxy, phenoxyethoxy C₂₄H₂₆ClNO₃ 412.92 High molecular weight; steric hindrance from phenoxyethoxy group. Potential use in polymer or surfactant synthesis.
3,5-Dimethoxy-N-(2-methoxyethyl)aniline 3,5-dimethoxyphenyl, 2-methoxyethyl C₁₁H₁₇NO₃ 211.26 Strong hydrogen-bonding capacity from methoxy groups; increased solubility in polar solvents.

Electrochemical and Physical Properties

  • However, the radical cation stability of analog 47•+ surpasses that of the target due to its cyclopentyl-phenyl structure .
  • Solubility and Melting Points: Methoxy-substituted analogs (e.g., ) exhibit higher polarity and water solubility, whereas chloro and phenoxyethoxy groups (e.g., ) increase hydrophobicity and melting points.

Biological Activity

3,5-Dimethyl-N-[2-(4-methylphenoxy)ethyl]aniline is a compound that has garnered attention in scientific research due to its unique structural properties and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C16H23NC_{16}H_{23}N. The compound features a dimethyl-substituted aniline core connected to a 4-methylphenoxyethyl side chain. This structural configuration is significant for its interaction with biological targets.

The biological activity of this compound can be attributed to its interactions with specific molecular targets, including enzymes and receptors. The compound is known to engage in:

  • Hydrogen Bonding : Facilitates binding to target molecules.
  • Hydrophobic Interactions : Enhances affinity for lipid environments.
  • Van der Waals Forces : Stabilizes interactions with biomolecules.

These interactions can modulate the activity of various proteins and enzymes, leading to diverse biological effects.

Anticancer Activity

Research indicates that compounds structurally similar to this compound exhibit significant anticancer properties. For instance, derivatives of similar anilines have shown potent antiproliferative effects against various cancer cell lines such as A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer) cells. The mechanism often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis .

CompoundCell LineIC50 (µM)Mechanism
Compound AA5490.75Tubulin inhibition
Compound BHeLa1.02Apoptosis induction
Compound CMDA-MB-2310.91Cell cycle arrest

Antiviral Activity

In addition to its anticancer potential, the compound has been evaluated for antiviral properties. Similar derivatives have demonstrated effectiveness against HIV-1 by inhibiting reverse transcriptase at nanomolar concentrations without significant cytotoxicity in cell cultures .

Case Studies

  • Antitumor Studies : A study evaluated the effects of various substituted anilines on cancer cell lines, highlighting that the presence of specific substituents (like methyl groups) significantly enhances antiproliferative activity. For example, compounds with both methyl and halogen substitutions showed improved efficacy compared to their unsubstituted counterparts .
  • Enzyme Interaction Studies : Another research focused on enzyme interactions revealed that this compound could act as a competitive inhibitor for certain enzymes involved in metabolic pathways, suggesting its potential role in drug development.

Q & A

Q. What are effective synthetic routes for 3,5-Dimethyl-N-[2-(4-methylphenoxy)ethyl]aniline, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, alkylation of 3,5-dimethylaniline with 2-(4-methylphenoxy)ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) is a viable route . Purification typically involves column chromatography (silica gel, eluting with hexane/ethyl acetate gradients) to isolate the product. Recrystallization from ethanol or ethyl acetate/petroleum ether mixtures enhances purity, as demonstrated in analogous syntheses of N-phenylacetamide derivatives .

Q. How can spectroscopic techniques characterize this compound?

  • Methodological Answer :
  • ¹H NMR : Aromatic protons in the 3,5-dimethylaniline moiety resonate at δ 6.5–7.0 ppm, while the ethoxy group’s –CH₂–O– protons appear as a triplet near δ 4.1 ppm. The methyl groups (3,5-dimethyl and 4-methylphenoxy) show singlets at δ 2.2–2.4 ppm .
  • HRMS : Exact mass analysis (e.g., m/z calculated for C₁₇H₂₁NO: 255.1623) confirms molecular integrity .
  • LC/MS : Used to monitor reaction progress and detect intermediates .

Advanced Research Questions

Q. Which density-functional theory (DFT) methods are most suitable for predicting the electronic structure and reactivity of this compound?

  • Methodological Answer : Hybrid functionals like B3LYP (Becke’s three-parameter exchange with Lee-Yang-Parr correlation) are recommended for balancing accuracy and computational cost . Basis sets such as 6-311+G(d,p) capture polarization and diffuse effects. Key parameters to calculate include:
  • HOMO-LUMO gaps : To predict charge-transfer behavior.
  • Electrostatic potential maps : To identify nucleophilic/electrophilic sites (e.g., the aniline nitrogen or aromatic rings) .
  • Atomization energies : Benchmark against experimental thermochemical data (average error ±2.4 kcal/mol for B3LYP) .

Q. How do substituents (e.g., 3,5-dimethyl and 4-methylphenoxy) influence the compound’s reactivity in nucleophilic aromatic substitution?

  • Methodological Answer :
  • Steric effects : The 3,5-dimethyl groups hinder ortho/para positions, directing electrophiles to the meta position.
  • Electronic effects : The electron-donating 4-methylphenoxy group increases electron density on the adjacent ethylene chain, enhancing nucleophilicity at the aniline nitrogen.
  • DFT-based Fukui indices : Calculate local softness (via Conceptual DFT ) to quantify site-specific reactivity. For example, the –NH group may exhibit higher nucleophilicity (f⁺ index >0.1) compared to the aromatic ring .

Q. How can researchers resolve contradictions between computational predictions and experimental data for similar aniline derivatives?

  • Methodological Answer :
  • Validation workflow :

Compare DFT-calculated NMR chemical shifts (e.g., using gauge-invariant atomic orbitals) with experimental ¹H/¹³C NMR data .

Assess thermodynamic properties (e.g., Gibbs free energy of reaction) against calorimetric measurements .

  • Case study : For 3-Chloro-N-(3-methoxyphenethyl)aniline, B3LYP/6-311+G(d,p) predicted δ 6.8 ppm for aromatic protons, closely matching experimental δ 6.7–6.9 ppm . Discrepancies >0.3 ppm suggest recalibration with higher-level methods (e.g., CCSD(T)) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dimethyl-N-[2-(4-methylphenoxy)ethyl]aniline
Reactant of Route 2
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3,5-Dimethyl-N-[2-(4-methylphenoxy)ethyl]aniline

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